molecular formula C16H15N5O2S B11062846 2-({[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one

2-({[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one

Cat. No.: B11062846
M. Wt: 341.4 g/mol
InChI Key: DPZFCISREXQMEG-UHFFFAOYSA-N
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Description

2-{[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is fused with a pyrimidine ring, and an allyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of 2-{[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This is typically achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with appropriate aldehydes or ketones.

    Allylation: The allyl group is introduced via an allylation reaction using allyl halides in the presence of a base.

    Sulfur Introduction: The sulfur atom is introduced through a thiolation reaction using thiol reagents.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

2-{[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group or the sulfur atom, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon .

Scientific Research Applications

2-{[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar compounds to 2-{[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE include other quinazolinone derivatives and pyrimidine-containing compounds. Some examples are:

The uniqueness of 2-{[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE lies in its specific structural features, such as the allyl group and the sulfur atom, which contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C16H15N5O2S/c1-2-7-21-12(17)8-14(22)20-16(21)24-9-13-18-11-6-4-3-5-10(11)15(23)19-13/h2-6,8H,1,7,9,17H2,(H,18,19,23)

InChI Key

DPZFCISREXQMEG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CC(=O)N=C1SCC2=NC3=CC=CC=C3C(=O)N2)N

Origin of Product

United States

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